molecular formula C16H23ClN4O B280386 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-isopropyladamantane-1-carboxamide

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-isopropyladamantane-1-carboxamide

Cat. No. B280386
M. Wt: 322.83 g/mol
InChI Key: DGECEKDBDWBXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-isopropyladamantane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ACH-000029, and it is a small molecule that belongs to the class of adamantane derivatives.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-isopropyladamantane-1-carboxamide involves the inhibition of viral replication and the growth of cancer cells. It achieves this by inhibiting the activity of viral polymerase enzymes, which are essential for the replication of viruses. It also inhibits the activity of enzymes involved in the growth of cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-isopropyladamantane-1-carboxamide depend on the specific application. In the case of antiviral drugs, this compound has been shown to reduce the viral load and prevent the spread of viral infections. In the case of anticancer drugs, it has been shown to inhibit the growth of cancer cells and induce apoptosis, leading to the death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-isopropyladamantane-1-carboxamide is its high purity, which makes it suitable for use in lab experiments. It is also relatively stable, making it easy to handle and store. However, one of the limitations of this compound is its high cost, which may limit its use in some research applications.

Future Directions

There are several future directions for the research on 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-isopropyladamantane-1-carboxamide. One of the significant areas of research is in the development of antiviral drugs that can effectively treat viral infections. Another area of research is in the development of anticancer drugs that can target specific types of cancer cells. Additionally, research can be conducted to investigate the potential use of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-isopropyladamantane-1-carboxamide is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in the development of antiviral and anticancer drugs make it a valuable compound for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new drugs and technologies that can benefit society.

Synthesis Methods

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-isopropyladamantane-1-carboxamide involves the reaction of 1-adamantylamine with chloroacetyl chloride to form 1-(adamantan-1-yl) acetyl chloride. This intermediate is then reacted with sodium azide to form 1-(adamantan-1-yl) azidoacetone. The final product is obtained by reacting 1-(adamantan-1-yl) azidoacetone with N-isopropylamine in the presence of triethylamine and acetic acid. This synthesis method has been reported in the literature, and it yields a high purity product.

Scientific Research Applications

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-isopropyladamantane-1-carboxamide has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the field of antiviral drugs. This compound has shown promising results in inhibiting the replication of influenza A virus, respiratory syncytial virus, and human parainfluenza virus. It has also been studied for its potential use as an anticancer drug due to its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C16H23ClN4O

Molecular Weight

322.83 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-propan-2-yladamantane-1-carboxamide

InChI

InChI=1S/C16H23ClN4O/c1-10(2)19-13(22)15-4-11-3-12(5-15)7-16(6-11,8-15)21-9-18-14(17)20-21/h9-12H,3-8H2,1-2H3,(H,19,22)

InChI Key

DGECEKDBDWBXGZ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)N4C=NC(=N4)Cl

Canonical SMILES

CC(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)N4C=NC(=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.